2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This bicyclic system consists of an imidazole ring fused to a pyridazine ring at positions 1 and 2, creating a planar, electron-rich structure conducive to interactions with biological targets . The compound is distinguished by a tert-butyl group at position 2 and a 2,4-dimethoxyphenyl carboxamide substituent at position 5. These substituents confer unique steric and electronic properties: the bulky tert-butyl group enhances metabolic stability, while the dimethoxyphenyl moiety may influence solubility and target binding .
The imidazo[1,2-b]pyridazine scaffold is widely explored due to its versatility in medicinal chemistry, particularly in kinase inhibition and CNS-targeting applications . Synthetic routes often employ transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to install aryl/heteroaryl substituents, as seen in related compounds .
Properties
IUPAC Name |
2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)16-11-23-17(21-16)9-8-14(22-23)18(24)20-13-7-6-12(25-4)10-15(13)26-5/h6-11H,1-5H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCRAEUDHNRJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines
The imidazo[1,2-b]pyridazine backbone is typically synthesized via condensation between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions. The halogen at position 6 of the pyridazine ring directs alkylation to the nitrogen adjacent to the amino group, preventing undesired regiochemistry. For example, reacting 3-amino-6-bromopyridazine with α-bromo-tert-butylketone in chloroform with sodium bicarbonate yields 2-tert-butylimidazo[1,2-b]pyridazine-6-bromide. This method achieves regioselectivity >90% due to halogen-induced electronic effects.
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| CO Pressure | 20 atm | Lower pressures reduce conversion |
| Ligand | dppe | Enhances Pd stability |
| Temperature | 80°C | Higher temps cause decomposition |
Carboxylic Acid Activation and Coupling
Alternative routes involve converting 6-bromoimidazo[1,2-b]pyridazine to the carboxylic acid via carbonylation, followed by HATU-mediated coupling. Saponification of the methyl ester (derived from Pd/CO/MeOH) with LiOH produces the carboxylic acid, which is activated with HATU and DIPEA in DMF. Reaction with 2,4-dimethoxyaniline at room temperature for 1 hour affords the amide in 68% yield.
Bromination and tert-Butyl Group Optimization
tert-Butyl Group Introduction
The tert-butyl group is best introduced during core formation using α-bromo-tert-butylketone. Post-synthesis alkylation via Friedel-Crafts is less feasible due to the ring’s aromatic stability. Patent methods describe tert-butyl group incorporation via nucleophilic substitution on pre-halogenated intermediates, but yields are suboptimal (<50%) compared to condensation approaches.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Condensation + Aminocarbonylation | Fewer steps, high regioselectivity | Requires specialized Pd catalysts | 70–75% |
| Bromination + Carboxylic Acid Coupling | Flexible for diverse amides | Multi-step, lower overall yield | 60–68% |
Scale-Up Considerations and Industrial Adaptations
Large-scale production favors the condensation route due to streamlined steps. However, Pd catalyst recovery remains a challenge. Heterogeneous Pd catalysts on supported ionic liquid phases (SILP) improve recyclability, maintaining 95% activity over five cycles. Solvent selection (toluene > DMF) reduces side reactions during aminocarbonylation.
Purity and Characterization
Final compounds are purified via recrystallization (ethyl acetate/hexane) or column chromatography. Purity >99% (HPLC) is achieved using gradient elution with acetonitrile/water. Key characterization data includes:
Chemical Reactions Analysis
2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Scientific Research Applications
Inhibitors of Kinases
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of various kinases. Notably, the compound has shown efficacy against Adaptor Associated Kinase 1 (AAK1) , which plays a significant role in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 can potentially lead to therapeutic strategies for neurological disorders and cancer treatment due to its involvement in receptor-mediated endocytosis and clathrin-coated vesicle formation .
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism often involves modulation of kinase activity that is crucial for cancer cell metabolism .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives like 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide may possess anti-inflammatory properties. This is especially relevant in conditions where inflammation plays a key role, such as arthritis and other chronic inflammatory diseases. Further investigations into this application could pave the way for new anti-inflammatory therapies .
Case Study 1: AAK1 Inhibition
A study conducted on various imidazo[1,2-b]pyridazine compounds demonstrated that modifications at the nitrogen and carbon positions significantly enhance AAK1 inhibitory activity. The introduction of the tert-butyl group and dimethoxyphenyl moiety in this compound was found to optimize binding affinity to the kinase domain .
Case Study 2: Anticancer Efficacy
In vitro assays using human cancer cell lines showed that this compound effectively reduced cell viability at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer agents targeting specific kinases involved in tumorigenesis .
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Pharmacokinetics and Target Binding
- tert-butyl vs.
- Dimethoxyphenyl vs. thiazolidinedione (YPC-21867) : The dimethoxyphenyl carboxamide may enhance solubility via hydrogen bonding, whereas the thiazolidinedione moiety in YPC-21867 contributes to kinase inhibition through chelation interactions .
- Methoxybenzylamino (): Compounds with 6-methoxybenzylamino groups exhibit stronger benzodiazepine receptor binding than carboxamide derivatives, suggesting the carboxamide in the target compound may favor alternative targets .
ADME Properties
Biological Activity
The compound 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
- CAS Number : Not specified in the search results.
- Structural Characteristics : The imidazo[1,2-b]pyridazine scaffold is noted for its role in various biological activities, particularly in anticancer and anti-inflammatory contexts.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential as an anticancer agent and its effects on inflammation.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Specifically, it has shown activity against kinases such as Aurora-A and EGFR.
- In vitro studies have reported IC50 values indicating effective inhibition of cancer cell growth at low concentrations (e.g., IC50 = 0.95 nM for VEGF-induced proliferation) .
-
Case Studies :
- A study demonstrated that derivatives of imidazo[1,2-b]pyridazine compounds significantly inhibited the proliferation of H460 (lung cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) cells within a concentration range of 0.75–4.21 µM .
- Another investigation focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Activity
-
Mechanisms :
- The compound has been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway, which is crucial in regulating the expression of pro-inflammatory cytokines.
- It effectively reduced the expression levels of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells stimulated by LPS .
- Research Findings :
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | H460 | 0.75–4.21 | Aurora-A inhibition |
| Anticancer | MCF-7 | 0.75–4.21 | EGFR inhibition |
| Anti-inflammatory | LX-2 | Dose-dependent | NF-κB pathway inhibition |
Q & A
Q. What are the optimal synthetic routes for 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyridazine core. Key steps include:
Q. Optimization strategies :
- Temperature control (e.g., 60–80°C for cyclization) and solvent selection (DMF or dichloromethane) to enhance yield .
- Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy to track intermediate formation .
- Purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and amide bond formation. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ = 435.18) .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between imidazo-pyridazine and dimethoxyphenyl rings .
Q. How are preliminary biological activities (e.g., kinase inhibition) evaluated for this compound?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-coupled luminescence to measure IC50 values .
- Antimicrobial screening : Broth microdilution assays against bacterial/fungal strains (e.g., MIC determination) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., Hep-G2) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across structural analogs?
Example: A compound shows strong kinase inhibition but weak antimicrobial activity.
- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy vs. tert-butyl groups) and retest .
- Computational docking : Use tools like AutoDock to compare binding modes with target proteins (e.g., kinase active sites vs. bacterial enzymes) .
- Meta-analysis : Aggregate data from analogs (see Table 1) to identify trends in bioactivity .
Q. Table 1: Bioactivity Trends in Structural Analogs
| Compound Modification | Kinase IC50 (nM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2-tert-butyl, 6-methoxy | 12 ± 2 | >100 |
| 2-methyl, 6-fluoro | 85 ± 10 | 25 ± 5 |
| 2-cyclopropyl, 6-methoxy | 30 ± 4 | 50 ± 10 |
| Data aggregated from |
Q. What methodologies enable scalable synthesis while maintaining stereochemical integrity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for high-yield cyclization steps .
- Protecting group strategies : Use Boc groups for amine protection during acylation to prevent side reactions .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch variability .
Q. How can advanced SAR studies guide the design of derivatives with enhanced selectivity?
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) using Schrödinger Suite .
- ADMET prediction : Tools like SwissADME predict bioavailability and toxicity early in design .
- Selectivity profiling : Test derivatives against kinase panels (e.g., 100+ kinases) to minimize off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
